Mesobiliverdin IV alpha
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Overview
Description
Mesobiliverdin IV Alpha is an organic compound belonging to the class of tetrapyrroles and derivatives. These compounds are characterized by their polycyclic aromatic structure, containing four pyrrole rings joined by one-carbon units . This compound is a significant intermediate in the catabolic pathway of heme, playing a crucial role in the conversion of heme to biliverdin and subsequently to bilirubin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mesobiliverdin IV Alpha typically involves the reduction of biliverdin IX Alpha. This process can be catalyzed by enzymes such as biliverdin reductase, which facilitates the conversion under specific conditions . The reaction conditions often include the presence of NADPH as a cofactor and a controlled pH environment to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods leverage the natural metabolic pathways of the microorganisms, optimizing conditions such as temperature, pH, and nutrient availability to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Mesobiliverdin IV Alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biliverdin derivatives.
Reduction: Reduction reactions convert this compound to bilirubin.
Substitution: Substitution reactions may occur at the pyrrole rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as NADPH and specific reductase enzymes are used.
Substitution: Various nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Biliverdin derivatives.
Reduction: Bilirubin.
Substitution: Various substituted tetrapyrrole derivatives.
Scientific Research Applications
Mesobiliverdin IV Alpha has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of tetrapyrroles.
Biology: The compound is significant in understanding the heme catabolic pathway and its regulation.
Mechanism of Action
Mesobiliverdin IV Alpha exerts its effects primarily through its interaction with specific enzymes and molecular targets. For instance, it acts as a competitive inhibitor for flavin reduction, indicating that flavin and tetrapyrrole substrates compete for the same site . The compound’s anti-inflammatory properties are attributed to its ability to modulate oxidative stress and inflammatory responses at the cellular level .
Comparison with Similar Compounds
- Biliverdin IX Alpha
- Bilirubin
- Other Tetrapyrrole Derivatives
Comparison: Mesobiliverdin IV Alpha is unique due to its specific structure and reactivity. Unlike biliverdin IX Alpha, which has propionates straddling the C10 position, this compound lacks these propionates, leading to different binding and reactivity profiles . Additionally, its ability to act as a competitive inhibitor for flavin reduction sets it apart from other tetrapyrrole derivatives .
Properties
Molecular Formula |
C33H38N4O6 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
3-[(2Z,5Z)-5-[[4-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-18(5)32(42)36-26(20)14-28-22(9-11-30(38)39)16(3)24(34-28)13-25-17(4)23(10-12-31(40)41)29(35-25)15-27-21(8-2)19(6)33(43)37-27/h13-15,34-35H,7-12H2,1-6H3,(H,36,42)(H,38,39)(H,40,41)/b25-13-,26-14+,29-15- |
InChI Key |
TYXZSIKXNCZTQP-HKUXOXIOSA-N |
Isomeric SMILES |
CCC\1=C(C(=O)N/C1=C/C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4CC)C)/N3)CCC(=O)O)C)C)CCC(=O)O)C |
Canonical SMILES |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4CC)C)N3)CCC(=O)O)C)C)CCC(=O)O)C |
Origin of Product |
United States |
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